4,5-Diphenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde
Description
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Properties
IUPAC Name |
4,5-diphenyl-1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2Si/c1-27(2,3)15-14-26-17-24-20(16-25)23-21(18-10-6-4-7-11-18)22(24)19-12-8-5-9-13-19/h4-13,16H,14-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSHSQFMQDSKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Diphenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde (CAS No. 143487-51-8) is a synthetic compound belonging to the imidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and analgesic properties based on recent research findings.
Antibacterial Activity
Research has demonstrated that imidazole derivatives can possess significant antibacterial properties. A study synthesized various imidazole compounds and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria. The results showed that while many derivatives had limited antibacterial activity, some exhibited promising results:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6d | Staphylococcus aureus | 4 μg/mL (twice as potent as ciprofloxacin) |
| 6c | Staphylococcus aureus | 16 μg/mL |
| 6c | Enterococcus faecalis | 16 μg/mL |
These findings indicate that modifications in the imidazole structure can lead to enhanced antibacterial activity.
Anti-inflammatory and Analgesic Activity
In addition to antibacterial effects, the compound has shown potential for anti-inflammatory and analgesic activities. A comparative study evaluated several imidazole derivatives for their analgesic effects:
| Compound | Dose (mg/kg) | Analgesic Activity (%) |
|---|---|---|
| 2g | 100 | 89 |
| 2a | 100 | 100 (comparable to diclofenac) |
| 2b | 100 | 100 (comparable to diclofenac) |
Molecular docking studies indicated that compound 2g exhibited a high binding affinity with the COX-2 receptor, suggesting its potential as an anti-inflammatory agent .
The biological activity of imidazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, the binding affinity to COX-2 receptors is crucial for anti-inflammatory effects. Additionally, the structural modifications in these compounds can enhance their interaction with bacterial enzymes or receptors, leading to improved antimicrobial efficacy .
Case Studies
- Antibacterial Study : A study focused on synthesizing and evaluating various imidazole derivatives found that specific substitutions significantly increased antibacterial potency against resistant strains of bacteria .
- Analgesic Evaluation : Another research effort demonstrated that certain derivatives not only provided pain relief but also matched the efficacy of established non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their therapeutic potential .
Scientific Research Applications
Anticancer Activity
Imidazole derivatives have been widely studied for their anticancer properties. Research indicates that compounds like 4,5-Diphenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole-2-carbaldehyde may exhibit cytotoxic effects against various cancer cell lines. The imidazole moiety is known to interact with biological targets such as enzymes and receptors involved in cancer progression .
Antimicrobial Properties
Studies have shown that imidazole derivatives possess antimicrobial activity against a range of pathogens. The compound's unique structure may enhance its effectiveness against resistant strains of bacteria and fungi . This makes it a candidate for further development as an antimicrobial agent.
Polymer Chemistry
The incorporation of imidazole derivatives into polymer matrices has been explored for enhancing the mechanical properties and thermal stability of materials. The compound can act as a cross-linking agent or a functional additive in polymer formulations, potentially leading to novel materials with improved performance characteristics .
Sensors and Electronics
Due to its electronic properties, this compound can be utilized in the development of sensors. Its ability to interact with various analytes makes it suitable for applications in chemical sensing and environmental monitoring .
Catalysis
The compound's unique structure allows it to function as a catalyst or catalyst precursor in organic reactions. Imidazole derivatives are known to facilitate various reactions such as oxidation and reduction processes due to their ability to stabilize reactive intermediates . This application is particularly relevant in green chemistry, where the focus is on developing more sustainable catalytic processes.
Case Study 1: Anticancer Research
A study conducted on the anticancer effects of imidazole derivatives highlighted the potential of this compound against breast cancer cell lines. The results demonstrated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting that further investigation into its mechanisms could lead to new therapeutic strategies .
Case Study 2: Polymer Applications
Research into the use of imidazole-based compounds in polymer science revealed that incorporating this compound into epoxy resins improved their thermal stability and mechanical strength. This study emphasizes the compound's versatility as an additive in advanced material formulations .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive features:
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Aldehyde group (–CHO) at position 2
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SEM-protected nitrogen (1-(2-(trimethylsilyl)ethoxymethyl) group)
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4,5-Diphenyl substituents (steric/electronic modifiers)
Key Reaction Pathways
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole Derivatives
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SEM Protection Stability : The SEM group shields the imidazole nitrogen from electrophilic attack, enabling selective aldehyde reactivity .
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Deprotection Kinetics : Acidic cleavage (e.g., HCl in THF) removes SEM at ~25°C, confirmed by TLC monitoring .
Diphenylimidazole Systems
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Steric Effects : The 4,5-diphenyl groups hinder access to the imidazole core, reducing reaction rates in substitutions .
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Electronic Effects : Electron-donating phenyl groups may activate the aldehyde toward nucleophilic addition.
Aldehyde to Carboxylic Acid
Reagents : KMnO₄, H₂O, heat
Conditions : Acidic or neutral medium
Expected Yield : ~60–75% (based on similar imidazole aldehydes ).
SEM Deprotection
Reagents : 3M HCl in THF
Conditions : 25°C, 2–4 hours
Outcome : Generates 4,5-diphenyl-1H-imidazole-2-carbaldehyde .
Research Gaps and Recommendations
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No direct experimental studies on this compound were identified.
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Priority areas for investigation:
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Cross-coupling reactions at the aldehyde position.
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Impact of diphenyl groups on SEM deprotection kinetics.
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Catalytic hydrogenation of the imidazole ring.
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Q & A
Q. Table 1: Representative Reaction Conditions for N1-Alkylation
| Substrate | Base | Alkylating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)imidazole | KOH | Allyl bromide | DMSO | 75–85 |
Basic: Which spectroscopic and analytical techniques are essential for characterizing 4,5-diphenylimidazole derivatives?
Methodological Answer:
A combination of techniques is critical:
- NMR Spectroscopy : H and C NMR confirm substitution patterns. For example, the aldehyde proton in 2-carbaldehyde derivatives appears as a singlet near δ 9.8–10.2 ppm .
- IR Spectroscopy : Stretching frequencies for C=O (aldehyde) and C=N (imidazole) are observed at ~1700 cm and ~1600 cm, respectively .
- Elemental Analysis : Discrepancies ≤0.4% between calculated and observed values validate purity .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for 2-(4-chlorophenyl)-4,5-diphenylimidazole derivatives .
Advanced: How do substituents at the N1 position influence the crystal packing and intermolecular interactions of 4,5-diphenylimidazole derivatives?
Methodological Answer:
Bulky N1 substituents (e.g., SEM or allyl groups) induce non-planar conformations, altering dihedral angles between the imidazole core and aromatic rings. For example:
- In 2-(3,4-dimethoxyphenyl)-4,5-diphenylimidazole, the SEM group creates dihedral angles of 35.78°–69.75° with adjacent phenyl rings, reducing π-π stacking .
- Intermolecular interactions : C–H⋯O hydrogen bonds and C–H⋯π interactions stabilize crystal lattices. The SEM group’s ether oxygen participates in hydrogen bonding, forming infinite chains along the crystallographic axis .
Q. Table 2: Structural Parameters for Selected Derivatives
| Compound | Dihedral Angle (°) | Intermolecular Interactions | Reference |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-SEM-imidazole | 35.78–69.75 | C–H⋯O, C–H⋯π | |
| Allyl-substituted imidazole | 26.35–82.09 | C–H⋯O |
Advanced: How can researchers address contradictions between calculated and experimental elemental analysis data?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. To mitigate:
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to remove unreacted starting materials .
- Drying : Vacuum-dry samples at 40–60°C for 24 hours to eliminate residual solvents .
- Validation : Cross-check with mass spectrometry (MS) or high-performance liquid chromatography (HPLC) to confirm purity ≥95% .
Advanced: What computational approaches predict the reactivity of 4,5-diphenylimidazole-2-carbaldehyde in nucleophilic addition reactions?
Methodological Answer:
Density functional theory (DFT) calculations assess electrophilicity at the aldehyde carbon. Key steps include:
- Electrostatic potential mapping : Identifies electron-deficient regions (e.g., aldehyde carbonyl) prone to nucleophilic attack.
- Transition state modeling : Predicts regioselectivity in reactions with amines or hydrazines. For example, docking studies of benzimidazole derivatives (e.g., compound 9c) reveal preferential binding at hydrophobic pockets, guiding synthetic modifications .
Q. Table 3: Docking Scores for Imidazole Derivatives
| Compound | Docking Score (kcal/mol) | Binding Site Interactions | Reference |
|---|---|---|---|
| 9c | -8.2 | Hydrophobic, π-alkyl |
Advanced: How do electron-withdrawing vs. electron-donating groups at C2 affect the biological activity of 4,5-diphenylimidazole derivatives?
Methodological Answer:
- Electron-withdrawing groups (e.g., -CHO, -NO): Enhance electrophilicity, improving interactions with enzymatic nucleophiles (e.g., cysteine proteases).
- Electron-donating groups (e.g., -OCH): Increase solubility but may reduce binding affinity. For example, 2-(4-chlorophenyl) derivatives exhibit superior antibacterial activity compared to methoxy-substituted analogs due to enhanced membrane penetration .
Advanced: What mechanistic insights explain the regioselectivity of SEM group introduction in imidazole derivatives?
Methodological Answer:
Regioselectivity at N1 is governed by:
- Basicity : The N1 proton is more acidic (pKa ~14–16) than N3 due to conjugation with the C2 aldehyde.
- Steric effects : Bulky SEM groups favor substitution at the less hindered N1 position. Kinetic studies of allylation reactions show >90% N1 selectivity under mild conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
